molecular formula C22H24ClN3 B3034316 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine CAS No. 156336-84-4

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine

Cat. No. B3034316
CAS RN: 156336-84-4
M. Wt: 365.9 g/mol
InChI Key: RSYCVESFMFLJAO-UHFFFAOYSA-N
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Description

The compound “4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine” is a small molecule with the molecular formula C14H16ClN3 . It is achiral, with a molecular weight of 261.75 . The compound is also known by its DrugBank Accession Number DB08061 .


Molecular Structure Analysis

The compound has a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The InChIKey for the compound is GELALLNTKKLQLM-UHFFFAOYSA-N . The SMILES representation is ClC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.75 and a molecular formula of C14H16ClN3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Molecular Interaction and Pharmacology

The compound has been studied for its interactions with specific receptors in the brain, notably the CB1 cannabinoid receptors. Research by Kumar et al. (2004) focused on the synthesis of a related compound as a potential imaging agent for CB1 receptors using Positron Emission Tomography (PET), highlighting its utility in neuropharmacological research (Kumar et al., 2004). Similarly, Shim et al. (2002) investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to the understanding of the receptor's binding characteristics and the structural requirements for antagonistic activity (Shim et al., 2002).

Anticancer and Antimicrobial Research

Katariya et al. (2021) synthesized compounds incorporating pyrazole moieties for potential anticancer and antimicrobial applications. Their research demonstrates the versatility of pyrazole derivatives in designing compounds with significant biological activity (Katariya et al., 2021). Another study by Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives, including structural elements similar to the compound , to explore their chemical and potential therapeutic properties (Lv et al., 2013).

Neuropharmacological Studies

The interaction of compounds with CB1 receptors can influence various neurophysiological processes. Tzavara et al. (2001) examined the effects of a CB1 receptor antagonist on neurotransmitter levels in the rat brain, providing insights into the neuropharmacological implications of CB1 receptor modulation (Tzavara et al., 2001).

Metabolic Studies

Research on the metabolism of diarylpyrazoles, which share structural features with the compound , has revealed how these compounds are processed in biological systems. Zhang et al. (2005) studied the in vitro metabolism of such compounds, providing valuable information on their metabolic pathways and the stability of their metabolites (Zhang et al., 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3/c1-16-2-4-17(5-3-16)15-26-12-10-19(11-13-26)22-14-21(24-25-22)18-6-8-20(23)9-7-18/h2-9,14,19H,10-13,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYCVESFMFLJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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